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Nosiheptide precursor -

Nosiheptide precursor

Catalog Number: EVT-245094
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Product Introduction

Overview

Nosiheptide precursor, a thiopeptide compound, is derived from the biosynthetic pathways of certain bacteria, particularly Streptomyces. This compound is notable for its complex structure and significant pharmacological properties, including antibacterial activity. It belongs to a class of natural products characterized by their ribosomal synthesis and post-translational modifications, which contribute to their bioactivity and structural diversity.

Source

Nosiheptide is primarily produced by Streptomyces actuosus, a soil-dwelling bacterium. The production of nosiheptide involves intricate biosynthetic pathways that utilize various enzymes and substrates, including amino acids and peptide precursors. The gene cluster responsible for the biosynthesis of nosiheptide has been extensively studied, revealing insights into the enzymatic processes involved in its formation .

Classification

Nosiheptide is classified as a thiopeptide antibiotic. Thiopeptides are characterized by their unique macrocyclic structures that often include sulfur-containing moieties. They are known for their potent biological activities, particularly against Gram-positive bacteria. Nosiheptide specifically exhibits a broad spectrum of antibacterial effects and has garnered interest for its potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of nosiheptide precursors can be achieved through both natural fermentation processes and synthetic methods. Natural production involves culturing Streptomyces actuosus under specific conditions to optimize yield. In synthetic approaches, researchers have developed methods to create thiopeptide mimics using established chemical synthesis techniques.

Technical Details

  1. Natural Fermentation: This involves growing Streptomyces in a nutrient-rich medium supplemented with precursors like tryptophan to enhance the production of the indole side ring, a crucial component of the nosiheptide structure.
  2. Chemical Synthesis: Total synthesis methods typically start with the formation of linear precursors followed by cyclization to form the final thiopeptide structure. Techniques such as solid-phase peptide synthesis may also be employed .
Molecular Structure Analysis

Structure

The molecular structure of nosiheptide features a complex arrangement that includes multiple rings and sulfur atoms. The key components include:

  • An indole side ring derived from tryptophan.
  • A macrocyclic core formed through cyclodehydration reactions.
  • Various functional groups that contribute to its biological activity.

Data

The molecular formula for nosiheptide is C26H33N5O7S, reflecting its diverse chemical composition. Structural elucidation has been achieved using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide detailed information about its stereochemistry .

Chemical Reactions Analysis

Reactions

The biosynthesis of nosiheptide involves several key enzymatic reactions:

  1. Activation of Tryptophan: The enzyme NosI activates 3-methylindolic acid (derived from tryptophan) and transfers it to a carrier protein.
  2. Methylation: The radical S-adenosylmethionine methyltransferase NosN methylates the indole ring at C4, a critical step in forming the characteristic side ring .
  3. Cyclization: Following various dehydration and cyclization reactions, the compound achieves its final macrocyclic structure.

Technical Details

These reactions are regulated by specific enzymes encoded within the nos gene cluster, which orchestrates the assembly of the thiopeptide through a series of well-coordinated steps .

Mechanism of Action

The mechanism of action for nosiheptide involves interference with bacterial protein synthesis. It binds to ribosomal components, inhibiting translation and leading to bacterial cell death. This action is particularly effective against Gram-positive bacteria due to their unique ribosomal structures.

Process Data

Research has shown that nosiheptide's binding affinity for ribosomal RNA contributes significantly to its antibacterial efficacy. Studies utilizing biochemical assays have demonstrated its ability to disrupt protein synthesis in susceptible bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nosiheptide is typically isolated as a white to off-white powder.
  • Solubility: It exhibits limited solubility in water but can dissolve in organic solvents like methanol or dimethyl sulfoxide.

Chemical Properties

  • Stability: Nosiheptide is relatively stable under acidic conditions but may degrade under alkaline or extreme temperature conditions.
  • Melting Point: The melting point is not extensively documented but is generally observed within a range typical for thiopeptides.

Relevant analyses such as high-performance liquid chromatography have been employed to assess purity and stability during storage .

Applications

Nosiheptide has significant scientific uses, particularly in microbiology and pharmacology:

  • Antibacterial Agent: Its primary application lies in treating infections caused by resistant Gram-positive bacteria.
  • Research Tool: Nosiheptide serves as a model compound in studies investigating thiopeptide biosynthesis and antibiotic resistance mechanisms.
  • Drug Development: Ongoing research aims to explore analogs and derivatives of nosiheptide for enhanced pharmacological properties or reduced toxicity .
Genetic and Biosynthetic Framework of Nosiheptide Precursor Biosynthesis

Ribosomally Synthesized Precursor Peptide NosM: Structural and Functional Domains

The nosiheptide precursor peptide, NosM, is a 50-amino acid polypeptide encoded by the nosM gene within the Streptomyces actuosus genome. It exhibits a canonical bipartite architecture universal to ribosomally synthesized and post-translationally modified peptides (RiPPs):

  • N-terminal Leader Peptide (37 aa): This domain contains conserved sequence motifs (LLD and LEIS boxes) critical for enzyme recognition and substrate channeling during post-translational modifications (PTMs). It lacks catalytic activity but serves as a scaffold for biosynthetic machinery docking [3] [5].
  • C-terminal Core Peptide (13 aa): The sequence SCTTCECCCSCSS undergoes extensive remodeling to form the mature thiopeptide scaffold. Remarkably, only the first 12 residues are incorporated into nosiheptide; the C-terminal serine (Ser13) is excised during maturation. Key residues include:
  • Cysteine residues (positions 2,5,6,7,8,10,12): Substrates for cyclodehydration/dehydrogenation into five thiazoles.
  • Serine/Threonine residues (positions 1,4,9): Converted to dehydroalanines (Dha) or dehydrobutyrines (Dhb).
  • Glutamate (position 6): Hydroxylated and linked to the indole side ring [2] [7].

Table 1: Functional Domains of NosM Precursor Peptide

DomainLengthSequenceRole in Biosynthesis
Leader Peptide37 aaMVL...LEIS...LLD...Enzyme recruitment, PTM facilitation
Core Peptide13 aaSCTTCECCCSCSSBackbone for macrocycle formation and PTM incorporation

Organization and Annotation of the nos Biosynthetic Gene Cluster

The nos cluster spans ~35 kb in S. actuosus and comprises 26 open reading frames (ORFs), including 14 structural genes and 1 regulatory gene essential for nosiheptide assembly. Key functional modules include:

  • Precursor Peptide Gene: nosM encodes the ribosomal precursor peptide.
  • Core Scaffold Modification Enzymes:
  • nosD, E, F, G, O: Encode cyclodehydratases (NosG), dehydrogenases (NosO), and dehydratases (NosD, E) responsible for azoline formation, azole oxidation, and Dha/Dhb installation.
  • nosH: Catalyzes the formal [4+2] cycloaddition generating the central hydroxypyridine ring [2] [4] [7].
  • Tailoring Enzymes for Side-Ring Formation:
  • nosL: Radical S-adenosylmethionine (rSAM) enzyme converting L-Trp to 3-methyl-2-indolic acid (MIA).
  • nosI, J, N, K: NosI activates MIA as an adenylate; NosJ (a phosphopantetheinyl carrier protein) shuttles MIA; NosN (rSAM methyltransferase) dimethylates the indole; NosK releases the modified indole for attachment to Glu6 and Cys8 of the core peptide [6] [7].
  • Regulatory/Resistance Gene: nosP encodes an auto-regulator sensing peptide intermediates [3].

Table 2: Core Genes in the Nosiheptide Biosynthetic Cluster

GeneProtein FunctionRole in Nosiheptide Biosynthesis
nosMPrecursor peptideProvides ribosomal backbone for PTMs
nosGCyclodehydrataseConverts Cys residues to thiazolines
nosODehydrogenaseOxidizes thiazolines to thiazoles
nosD/EDehydratasesGenerate Dha/Dhb residues
nosH[4+2] Cycloaddition enzymeForms central hydroxypyridine macrocycle
nosLrSAM tryptophan lyaseProduces 3-methyl-2-indolic acid (MIA)
nosIAdenylating enzymeActivates MIA for carrier loading
nosJPhosphopantetheinyl carrier protein (PCP)Shuttles MIA to tailoring enzymes
nosNrSAM methyltransferaseDimethylates carrier-bound MIA

Role of Leader Peptide in Precursor Maturation and Substrate Recognition

The leader peptide of NosM is indispensable for coordinating PTMs through dynamic enzyme interactions:

  • Conserved Motif Recognition: Mutagenesis of the LEIS box (e.g., L24A/E23A/I22A/S21A) abolishes nosiheptide production entirely, while alanine substitution in the LLD motif reduces yield by >80%. This confirms these motifs as essential docking sites for PTM enzymes like cyclodehydratases [3].
  • Length Dependency: Truncation of ≥8 N-terminal residues reduces yields by 98%, and removal of all 12 residues upstream of LEIS eliminates production. This underscores the necessity of the native-length leader for spatial positioning of modification enzymes [3].
  • Affinity-Driven Substrate Channeling: Surface plasmon resonance studies reveal NosJ (MIA carrier protein) binds NosN (methyltransferase) with significantly higher affinity than other enzymes (e.g., KD < 1 µM). This ensures efficient transfer of MIA between tailoring steps without intermediate diffusion [6].

Evolutionary Conservation of Thiopeptide Precursor Peptide Architectures

Thiopeptide precursors share a universal genetic and structural blueprint despite structural divergence:

  • Universal Bipartite Architecture: All characterized thiopeptides (e.g., thiostrepton, thiocillin, GE2270A) derive from precursor peptides with N-terminal leaders (20–50 aa) and C-terminal cores (12–19 aa). Leader lengths vary, but core cysteine/serine residues align with thiazole/Dha positions in mature scaffolds [4] [8].
  • Conserved PTM Enzyme Families: Genes encoding YcaO cyclodehydratases, rSAM methyltransferases, and LanB-like dehydratases are syntenic across >500 thiopeptide gene clusters. For example, nosG (cyclodehydratase) homologs exist in 95% of clusters, confirming shared biosynthetic logic [4] [8].
  • Divergent Tailoring for Structural Diversity: While core macrocycle formation is conserved, side-ring systems exhibit lineage-specific tailoring:
  • e-series (nosiheptide/nocathiacin): Indole side rings via nosL/nocL homologs.
  • b-series (thiostrepton): Quinaldic acid systems via tsrI homologs.
  • d-series (thiocillin): Minimal side decorations [2] [4].

Table 3: Evolutionary Comparison of Thiopeptide Precursor Architectures

Thiopeptide ClassRepresentativeLeader Length (aa)Core SequenceSide-Ring System
e-seriesNosiheptide37SCTTCECCCSCSSIndolic acid
b-seriesThiostrepton34ECTIPCISCSSQuinaldic acid
d-seriesThiocillin29SCCSCTCTNone
Lactazole-likeLactazole42SCTVCGCTIndolyl-S-cysteine (linear)

This conservation underscores a shared ribosomal origin for thiopeptides, with diversification driven by gene duplication, horizontal transfer, and neofunctionalization of tailoring enzymes [4] [8].

Properties

Product Name

Nosiheptide precursor

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